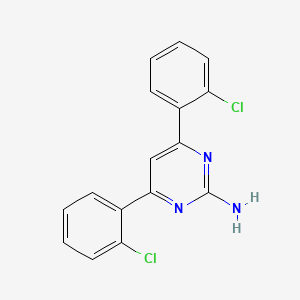

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4,6-bis(2-chlorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3/c17-12-7-3-1-5-10(12)14-9-15(21-16(19)20-14)11-6-2-4-8-13(11)18/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDSAZSUAVQNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine typically involves the condensation of 2-chlorobenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring .

Industrial Production Methods: The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of chlorine substituents on the phenyl rings significantly influences molecular properties. For example:

- 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine (para-substituted) exhibits greater planarity between the pyrimidine and phenyl rings, enhancing π-conjugation and intermolecular stacking, as observed in crystallographic studies .

- 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine (ortho-substituted) likely experiences steric hindrance from the bulky ortho-chlorine atoms, reducing planarity and altering hydrogen-bonding patterns compared to para-substituted analogs .

Table 1: Substituent Effects on Molecular Geometry

Antimicrobial and Antiparasitic Activity

- 4,4′-(1,4-Phenylene)bis(pyrimidin-2-amine) derivatives (structurally distinct but related) show broad-spectrum antimicrobial activity, with IC₅₀ values ranging from 0.5–5 µg/mL against bacterial and fungal strains .

- 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine (compound 11 in ) exhibits antitrypanosomal activity (IC₅₀ = 6.7–6.8 µM), attributed to the electron-withdrawing pyridinyl group enhancing target binding .

Q & A

Q. What are the key structural features of 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine that influence its reactivity and biological activity?

Q. What synthetic routes are reported for pyrimidine derivatives with chloro-substituted phenyl groups?

- Methodological Answer : Common approaches include:

-

Nucleophilic substitution : Reacting 2-aminopyrimidine with chlorophenyl halides under palladium catalysis (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation).

-

Cyclocondensation : Using thiourea or guanidine derivatives with α,β-unsaturated ketones bearing chloroaryl groups.

Optimize yields by varying solvents (e.g., DMF for polar intermediates) and temperatures (80–120°C). Monitor reaction progress via TLC or HPLC-MS .- Data Table :

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing halogenated pyrimidines?

- Methodological Answer :

- NMR : Use deuterated DMSO-d6 to resolve NH2 proton signals (~δ 6.5–7.5 ppm). 2D NMR (COSY, HSQC) clarifies coupling between aromatic protons and chlorine substituents.

- IR : Focus on stretches for C-Cl (550–750 cm⁻¹) and NH2 (3300–3500 cm⁻¹). Compare with computational IR spectra (DFT) to confirm assignments.

- Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns for chlorine (3:1 for Cl vs. 1:1 for F) .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction pathways for synthesizing 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine?

- Methodological Answer : Quantum chemical reaction path searches (e.g., using the Artificial Force Induced Reaction method) identify transition states and intermediates. For example, simulations can predict whether chlorophenyl groups undergo steric clashes during cyclization. Machine learning models trained on pyrimidine synthesis datasets (e.g., reaction temperatures, catalysts) recommend optimal conditions. Experimental validation via microreactor systems accelerates iterative testing .

Q. What strategies resolve contradictions in biological activity data across studies of halogenated pyrimidines?

- Methodological Answer :

- Meta-Analysis : Aggregate data from published IC50 values, noting variations in assay conditions (e.g., cell lines, incubation times).

- Structural-Activity Landscapes : Use 3D-QSAR models to identify substituent patterns correlated with activity outliers. For instance, para vs. ortho chlorine placement on phenyl rings may explain divergent antimicrobial results.

- Orthogonal Assays : Validate hits using both enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays to distinguish target-specific effects .

Q. How can X-ray crystallography and DFT calculations be integrated to understand intermolecular interactions in solid-state structures?

- Methodological Answer :

- X-ray Data : Resolve crystal packing motifs (e.g., dimerization via NH2⋯Cl hydrogen bonds).

- DFT Optimization : Calculate interaction energies for observed packing patterns. Compare with alternative configurations (e.g., π-stacking vs. halogen bonding).

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Cl⋯H vs. C⋯C interactions) to prioritize dominant forces .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in halogenated pyrimidines?

- Methodological Answer :

- Parallel Synthesis : Prepare a library of analogs with systematic substitutions (e.g., Cl → F, Br) at C4 and C6.

- High-Throughput Screening : Test against panels of kinases or microbial strains to identify selectivity trends.

- Free-Wilson Analysis : Deconstruct activity contributions of individual substituents statistically.

Example: A study comparing 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine with its 4-methylsulfonyl analog revealed 10-fold higher potency in the latter due to enhanced target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.